3-Benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-Benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid involves multiple steps, typically starting with the preparation of the benzhydrylsulfanyl intermediate. This intermediate is then reacted with a phenylmethoxycarbonylamino precursor under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield. These methods are designed to meet the demands of various industries, including pharmaceuticals and chemical manufacturing .
Chemical Reactions Analysis
3-Benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-Benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzhydrylsulfanyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the phenylmethoxycarbonylamino group can interact with specific receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
When compared to similar compounds, 3-Benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3-Benzhydrylsulfanyl-2-(methoxycarbonylamino)propanoic acid: Lacks the phenyl group, resulting in different reactivity and applications.
3-Benzhydrylsulfanyl-2-(acetoxycarbonylamino)propanoic acid: Contains an acetoxy group instead of a phenylmethoxy group, leading to variations in chemical behavior and biological activity.
Properties
CAS No. |
53957-20-3 |
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Molecular Formula |
C24H23NO4S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H23NO4S/c26-23(27)21(25-24(28)29-16-18-10-4-1-5-11-18)17-30-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2,(H,25,28)(H,26,27) |
InChI Key |
DETYTTPLYPPXAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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